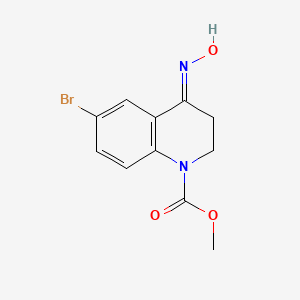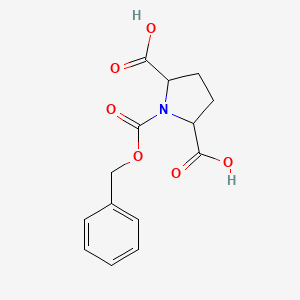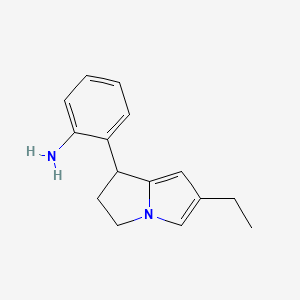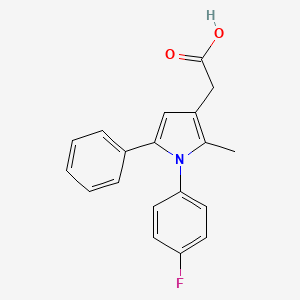
Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate is a coordination compound with the molecular formula C14H20CuO8
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate typically involves the reaction of copper(II) acetate with 3-hydroxy-2,4-pentanedione under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(III) complexes.
Reduction: It can be reduced to form copper(I) complexes.
Substitution: The ligand exchange reactions can occur, where the 3-hydroxy-2,4-pentanedionato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of excess ligands and under mild heating conditions.
Major Products Formed
Oxidation: Copper(III) complexes.
Reduction: Copper(I) complexes.
Substitution: New coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other copper-based compounds.
Wirkmechanismus
The mechanism of action of Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate involves its interaction with molecular targets such as enzymes and cellular components. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The coordination of copper with the 3-hydroxy-2,4-pentanedionato ligands plays a crucial role in its reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Copper(II) acetate
- Copper(II) sulfate
- Copper(II) chloride
Uniqueness
Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate is unique due to its specific ligand coordination, which imparts distinct chemical and biological properties. Compared to other copper(II) compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
27970-17-8 |
|---|---|
Molekularformel |
C14H18CuO8 |
Molekulargewicht |
377.83 g/mol |
IUPAC-Name |
copper;2,4-dioxopentan-3-yl acetate |
InChI |
InChI=1S/2C7H9O4.Cu/c2*1-4(8)7(5(2)9)11-6(3)10;/h2*1-3H3;/q2*-1;+2 |
InChI-Schlüssel |
GZCZAXBXNPZGGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)[C-](C(=O)C)OC(=O)C.CC(=O)[C-](C(=O)C)OC(=O)C.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



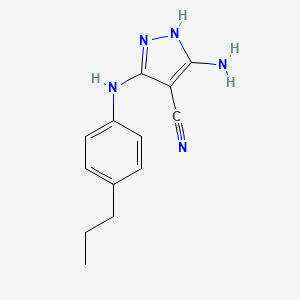
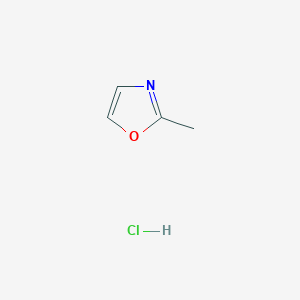
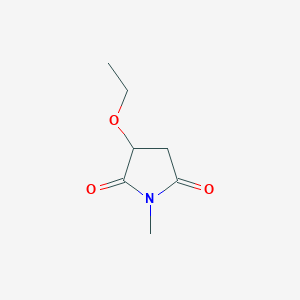
![3-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12890672.png)
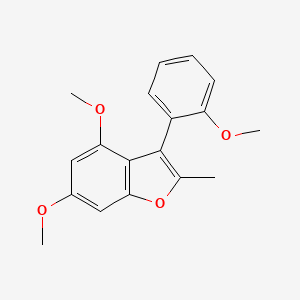

![2-(Bromomethyl)-5-methoxybenzo[d]oxazole](/img/structure/B12890685.png)
